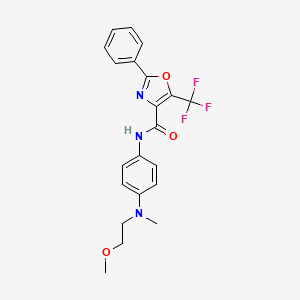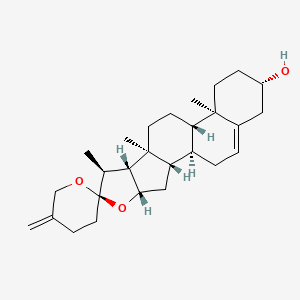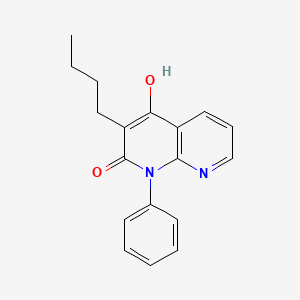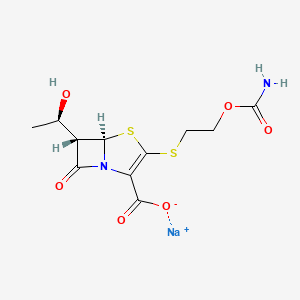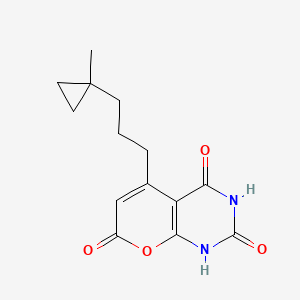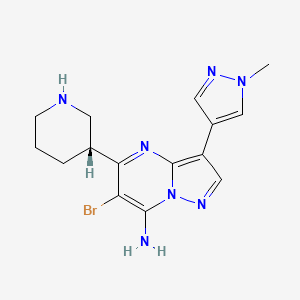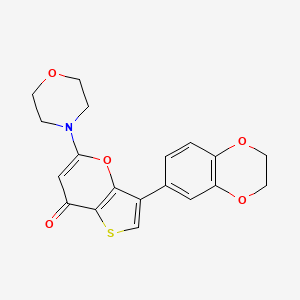
SF2523
Overview
Description
SF2523 is a dual inhibitor of phosphoinositide 3-kinase and bromodomain-containing protein 4. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment. This compound is known for its ability to block tumor growth and metastasis by targeting key molecular pathways involved in cancer progression .
Mechanism of Action
Target of Action
SF2523, also known as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one, primarily targets two proteins: Phosphoinositide 3-kinases (PI3K) and Bromodomain-containing protein 4 (BRD4) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic “reader” proteins that play important roles in histone acetylation-dependent transcriptional regulation .
Mode of Action
This compound is a dual PI3K/BRD4 inhibitor that orthogonally hits PI3K and BRD4 . It blocks the association of BRD4 with promoters of certain genes, thereby inhibiting their transcription . Simultaneously, it inhibits the kinase activity of PI3K . This dual inhibition leads to the blockage of expression, activation, and stabilization of the Myc protein, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The dual inhibition of PI3K and BRD4 by this compound affects multiple biochemical pathways. It blocks the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation . It also inhibits the transcriptional activity mediated by BRD4, affecting the expression of genes involved in inflammation and immune responses .
Result of Action
The dual inhibition of PI3K and BRD4 by this compound leads to a variety of molecular and cellular effects. It suppresses tumor growth in various cancer models, reduces the infiltration of myeloid-derived suppressor cells, blocks the polarization of immunosuppressive macrophages, restores CD8+ T-cell activity, and stimulates antitumor immune responses . It also effectively blocks SARS-CoV-2 replication in lung bronchial epithelial cells in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by factors such as hypoxia, acidity, and the presence of various immune cells, can influence the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
SF2523 interacts with several enzymes and proteins, including PI3Kα, PI3Kγ, DNA-PK, BRD4, and mTOR . It inhibits these biomolecules, thereby playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound blocks the association of BRD4 with promoters of arginase and other IL4-driven MΘ genes, which promote immunosuppression in the tumor microenvironment .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . It blocks the association of BRD4 with promoters of certain genes, thereby inhibiting their transcription .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress tumor growth in various cancer models . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
SF2523 is synthesized through a series of chemical reactions that involve the orthogonal inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The preparation of this compound requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .
Chemical Reactions Analysis
SF2523 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
SF2523 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4.
Biology: The compound is used to investigate the role of phosphoinositide 3-kinase and bromodomain-containing protein 4 in cellular processes.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by inhibiting tumor growth and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies for cancer treatment .
Comparison with Similar Compounds
SF2523 is unique due to its dual inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4. Similar compounds include:
JQ1: A bromodomain inhibitor that blocks the interaction between bromodomain-containing proteins and acetylated histones.
CAL101: A selective inhibitor of phosphoinositide 3-kinase delta.
BKM120: A pan-phosphoinositide 3-kinase inhibitor. Compared to these compounds, this compound offers the advantage of targeting both phosphoinositide 3-kinase and bromodomain-containing protein 4, making it a more effective therapeutic agent for cancer treatment .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKNUOMWLJVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


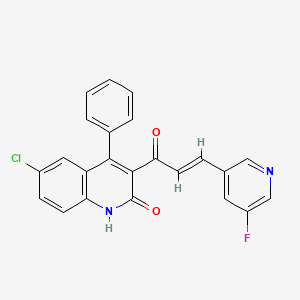
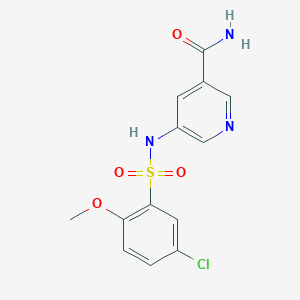
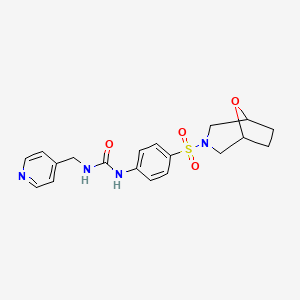

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
